molecular formula C15H25NO B1385416 N-[2-(2-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine CAS No. 1040689-53-9

N-[2-(2-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine

Cat. No.: B1385416
CAS No.: 1040689-53-9
M. Wt: 235.36 g/mol
InChI Key: BQFVMJZNESLVIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine is a useful research compound. Its molecular formula is C15H25NO and its molecular weight is 235.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pharmacological Effects and Metabolic Pathways : Research on compounds with similar structural features or functional groups to N-[2-(2-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine has focused on their pharmacological effects, including their interactions with biological systems and their metabolic pathways. For example, studies on N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA) have explored its experimental antitumor properties, examining its metabolism in cancer patients during clinical trials to understand its biotransformation reactions, which involve N-oxidation of the tertiary amine side chain and acridone formation, potentially indicating similar metabolic pathways for related compounds (P. Schofield et al., 1999).

  • Toxicokinetics and Safety Profiles : The toxicokinetic profiles and safety evaluations of related compounds provide insights into their absorption, distribution, metabolism, and excretion (ADME) characteristics, which are crucial for understanding the scientific applications of this compound. Studies on ethyl tert-butyl ether (ETBE), for instance, have evaluated its uptake, disposition, and acute effects in humans, offering a framework for assessing the safety and environmental impact of similar chemical entities (A. Nihlen et al., 1998a), (A. Nihlen et al., 1998b).

  • Therapeutic Applications : Although direct applications of this compound in therapy are not explicitly detailed in the available research, studies on structurally or functionally related compounds provide a basis for hypothesizing potential therapeutic uses. For example, the investigation of bardoxolone methyl's effects on patients with type 2 diabetes mellitus and chronic kidney disease highlights the exploration of novel therapeutic agents that target specific biochemical pathways, suggesting potential areas of application for related compounds in managing chronic conditions (M. Chin et al., 2014).

Properties

IUPAC Name

2-methyl-N-[2-(2-propan-2-ylphenoxy)ethyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-12(2)13-8-6-7-9-14(13)17-11-10-16-15(3,4)5/h6-9,12,16H,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFVMJZNESLVIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCCNC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.